VceA Enzyme Exhibits Stringent Substrate Specificity for Vanilloylacetyl-CoA Over Feruloyl-CoA and Caffeoyl-CoA
The acetyl-CoA-dependent β-keto acid cleavage enzyme VceA (SLG_24960) from Sphingobium sp. SYK-6 is specific for β-ketoacyl-CoA substrates. The enzyme accepts vanilloylacetyl-CoA (VAA-CoA) and its syringyl analog SAA-CoA (3-(4-hydroxy-3,5-dimethoxyphenyl)-3-oxopropanoyl-CoA) as substrates but does NOT catalyze the cleavage of α,β-unsaturated enoyl-CoA derivatives such as feruloyl-CoA or caffeoyl-CoA [1]. Feruloyl-CoA hydratase/lyase (HCHL/FCHL), in contrast, specifically acts on feruloyl-CoA to produce vanillin and acetyl-CoA via hydration followed by retro-aldol cleavage, a fundamentally different catalytic mechanism that cannot process β-ketoacyl-CoA substrates [2][3].
| Evidence Dimension | Enzyme substrate acceptance (catalytic activity) |
|---|---|
| Target Compound Data | Vanilloylacetyl-CoA (VAA-CoA): accepted as substrate by VceA |
| Comparator Or Baseline | Feruloyl-CoA: not accepted by VceA; instead processed by HCHL/FCHL (EC 4.1.2.61) to yield vanillin + acetyl-CoA |
| Quantified Difference | Qualitative substrate specificity — VAA-CoA is a β-ketoacyl-CoA thioester targeted by VceA for acetyl-CoA-dependent cleavage; feruloyl-CoA is an α,β-unsaturated enoyl-CoA targeted by HCHL for hydration/retro-aldol cleavage |
| Conditions | In vitro enzyme assays with recombinant VceA produced in E. coli; Sphingobium sp. SYK-6 genetic background |
Why This Matters
Users studying the VAA→vanillate conversion step or engineering PDC production must procure authentic vanilloylacetyl-CoA because feruloyl-CoA—the most readily available aromatic CoA analog—is enzymatically inert in this specific β-keto acid cleavage reaction, leading to false-negative experimental results.
- [1] Higuchi Y, Kato R, Tsubota K, Kamimura N, Westwood NJ, Masai E. Discovery of novel enzyme genes involved in the conversion of an arylglycerol-β-aryl ether metabolite and their use in generating a metabolic pathway for lignin valorization. Metab Eng. 2019;55:258-267. Abstract and Results sections. View Source
- [2] Bennett JP, Bertin L, Moulton B, et al. A ternary complex of hydroxycinnamoyl-CoA hydratase-lyase (HCHL) with acetyl-CoA and vanillin gives insights into substrate specificity and mechanism. Biochem J. 2008;414(2):281-289. View Source
- [3] ENZYME entry: EC 4.1.2.61 – feruloyl-CoA hydratase/lyase. Expasy Bioinformatics Resource Portal. View Source
